5-Aza-2'-deoxy-6-oxo Cytidine

Description

Historical Context and Evolution as a Research Probe in Epigenetics

The journey of 5-Aza-2'-deoxy-6-oxo Cytidine (B196190) and its related compounds, such as 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine (Decitabine), began with their synthesis as potential anticancer agents. nih.govnih.gov These cytidine analogs were initially developed with the aim of inhibiting the growth of tumor cells. nih.gov Early studies revealed that these compounds could induce cellular differentiation, a process where cells specialize into different types. For instance, treatment of mouse embryo fibroblasts with these analogs led to the formation of muscle cells, adipocytes, and chondrocytes. nih.gov This discovery sparked interest in their potential to alter developmental pathways.

The pivotal moment in the history of these compounds as epigenetic probes was the finding that they interfere with DNA methylation. nih.govnih.gov DNA methylation is a key epigenetic mechanism involving the addition of a methyl group to the cytosine base in DNA, which typically leads to gene silencing. Researchers hypothesized that by inhibiting DNA methylation, these analogs could lead to the expression of previously silenced genes, thereby initiating new developmental programs. nih.gov This hypothesis was strengthened by the discovery of MyoD, a key gene in muscle differentiation, whose expression was linked to the loss of methylation at specific genomic sites. nih.gov This established 5-aza-2'-deoxycytidine and its relatives as powerful tools to study the role of DNA methylation in gene regulation and cellular identity.

Fundamental Role as a Nucleoside Analog in Biochemical Studies

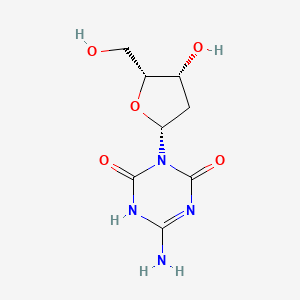

5-Aza-2'-deoxy-6-oxo Cytidine's primary role in biochemical research stems from its identity as a nucleoside analog. Nucleosides are fundamental units of nucleic acids, consisting of a nitrogenous base linked to a sugar molecule. In the case of this compound, it is an analog of deoxycytidine, a natural component of DNA. sigmaaldrich.com The key modification is the substitution of a carbon atom at the 5th position of the cytosine ring with a nitrogen atom, creating an azacytosine ring. researchgate.net

This structural alteration is central to its mechanism of action. When introduced into cells, this compound and similar analogs are recognized by the cellular machinery and can be incorporated into newly synthesized DNA during replication. nih.gov Once embedded in the DNA, the nitrogen at the 5th position of the azacytosine ring disrupts the normal function of enzymes called DNA methyltransferases (DNMTs). nih.govnih.gov These enzymes are responsible for establishing and maintaining DNA methylation patterns. The analog forms a covalent bond with the DNMT enzyme, effectively trapping and inactivating it. nih.govwikipedia.org This irreversible inhibition of DNMTs leads to a passive, replication-dependent loss of methylation, a process termed hypomethylation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMNLQJDDNSSFQ-UOWFLXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747063 | |

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106966-55-6 | |

| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Mechanistic Considerations for Research of 5 Aza 2 Deoxy 6 Oxo Cytidine

Synthesis Methodologies and Structural Modifications for Research Applications

The synthesis of 5-azapyrimidine nucleosides is a complex process, often involving the condensation of a protected sugar with a heterocyclic base. The primary challenge lies in the instability of the 5-azacytosine (B16484) ring system.

A common general approach for synthesizing nucleosides like 5-aza-2'-deoxycytidine involves the reaction of a silylated 5-azacytosine with a protected 1-chloro-2-deoxy-D-ribofuranose. The synthesis of the specific 6-oxo derivative likely requires a multi-step process starting from a precursor like 6-methyl-5-azacytosine. This precursor can be synthesized from the condensation of N-acetyl-N'-methylurea with ethyl orthoformate. Subsequent oxidation of the 6-methyl group could potentially yield the 6-oxo functionality, followed by glycosylation with the deoxyribose sugar.

Another established method for creating similar nucleosides is the silyl-Hilbert-Johnson reaction, which involves condensing a silylated pyrimidine (B1678525) base with a halo-sugar. For 5-aza nucleosides, this reaction can be catalyzed by substances like trimethylsilyl (B98337) trifluoromethanesulfonate. The yields for these types of reactions can be variable and are highly dependent on the specific reactants and conditions used.

Structural modifications of the core 5-azacytidine (B1684299) scaffold are often pursued to improve stability or alter biological activity. Modifications can be made to the sugar moiety or the heterocyclic base. For instance, creating derivatives at the N4-position of the cytosine ring or altering substituents on the sugar can significantly impact the compound's properties. Research into these modifications aims to develop analogs with more favorable pharmacological profiles for research purposes.

Solution Stability and Degradation Pathways Relevant to Experimental Design

A critical consideration for any research involving 5-azapyrimidine nucleosides is their inherent instability in aqueous solutions. The 1,3,5-triazine (B166579) ring of 5-azacytosine is susceptible to hydrolytic cleavage. This instability is a major factor in experimental design, affecting the preparation, storage, and handling of stock solutions.

The degradation of the parent compound, decitabine (B1684300) (5-aza-2'-deoxycytidine), has been studied extensively and provides a model for understanding the potential degradation of its 6-oxo analog. The hydrolysis of the s-triazine ring is the primary degradation pathway. This process begins with the reversible addition of a water molecule across the N5=C6 double bond, followed by the irreversible opening of the triazine ring.

This ring-opening leads to the formation of several degradation products, including an N-formylguanyl-riboside and its subsequent decomposition product, guanyl-riboside. The rate of this degradation is highly dependent on pH and temperature. For decitabine, the maximum stability is observed at a pH of approximately 6.0 to 7.0. It is plausible that 5-Aza-2'-deoxy-6-oxo Cytidine (B196190) follows a similar degradation pathway, although the presence of the 6-oxo group could influence the kinetics and specific products formed. The electron-withdrawing nature of the 6-oxo group may further destabilize the triazine ring, potentially leading to a faster rate of hydrolysis compared to decitabine.

The table below summarizes stability data for the related compound, decitabine, which highlights the importance of solution conditions in experimental design.

| pH | Temperature (°C) | Half-life (t1/2) in hours | Degradation Products |

| 7.4 | 37 | 4.6 | N-(2-deoxy-β-D-erythro-pentofuranosyl)-N'-guanylurea, 1-(2-deoxy-β-D-erythro-pentofuranosyl)-3-guanyl-5-azacytosine |

| 6.5 | 25 | Not specified | Primary degradation involves ring cleavage |

| 4.0 | 25 | Not specified | Increased degradation rate compared to neutral pH |

This data pertains to Decitabine (5-aza-2'-deoxycytidine) and is presented as a model for the potential stability profile of its 6-oxo derivative.

Radiosynthesis and Isotopic Labeling for Molecular Tracking Studies (e.g., [3H]-labeled)

Radiolabeled nucleoside analogs are invaluable tools for conducting molecular tracking studies, allowing researchers to investigate uptake, metabolism, and incorporation into nucleic acids. The synthesis of isotopically labeled compounds like [3H]-5-Aza-2'-deoxy-6-oxo Cytidine would be essential for such research.

The radiosynthesis of 5-azacytidine analogs typically involves introducing a radioactive isotope such as tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]) into the molecule. A common strategy for tritium labeling is catalytic reduction of a precursor containing a double bond or a halogen atom with tritium gas. For instance, a precursor to 5-Aza-2'-deoxy-6-oxo Cytidine containing a halogen at a suitable position on the pyrimidine ring could be subjected to catalytic dehalogenation with [3H] gas.

Another approach involves using a radiolabeled starting material in the synthesis pathway. For example, if synthesizing the base and sugar separately before condensation, one could use a [3H]-labeled or [14C]-labeled sugar moiety or a precursor for the 5-azacytosine ring. Studies involving [3H]-labeled decitabine have been crucial in elucidating its mechanism of action, and a similarly labeled 6-oxo analog would permit direct comparison and investigation of its unique biological fate. The specific activity and position of the label are critical parameters that must be carefully controlled and characterized to ensure the integrity of the experimental results.

Molecular Mechanisms of Action of 5 Aza 2 Deoxy 6 Oxo Cytidine in Preclinical Models

Cellular Uptake and Intracellular Metabolic Activation

The biological activity of 5-azacytosine (B16484) nucleosides is contingent upon their uptake into the cell and subsequent metabolic conversion into their active form. These agents are prodrugs, meaning they are pharmacologically inactive until they are metabolized within the body. researchgate.net

Phosphorylation by Deoxycytidine Kinase

Following cellular uptake, the initial and rate-limiting step in the activation cascade is the phosphorylation of the molecule by the enzyme deoxycytidine kinase (dCK). nih.gov This enzyme, which is primarily synthesized during the S phase of the cell cycle, recognizes the azanucleoside as a substrate, similar to its natural counterpart, deoxycytidine. wikipedia.orgresearchgate.net The phosphorylation process adds a phosphate (B84403) group to the 5' hydroxyl position of the deoxyribose sugar, converting the nucleoside into its monophosphate form.

The efficiency of this phosphorylation is a critical determinant of the compound's subsequent activity. Kinetic studies in various preclinical models have been performed to understand the interaction between the analog and deoxycytidine kinase.

Table 1: Kinetic Parameters of 5-aza-2'-deoxycytidine Phosphorylation

| Enzyme Source | Substrate | Apparent Michaelis Constant (Km) |

| Mouse Spleen Extract | 5-aza-2'-deoxycytidine | 2.9 x 10-5 M |

| Mouse Spleen Extract | Deoxycytidine | 2.5 x 10-5 M |

| L1210 Leukemic Cells | 5-aza-2'-deoxycytidine | 6.4 x 10-5 M |

| L1210 Leukemic Cells | Deoxycytidine | 2.7 x 10-5 M |

This table presents comparative kinetic data for the phosphorylation of 5-aza-2'-deoxycytidine and the natural substrate, deoxycytidine, by deoxycytidine kinase from different preclinical models. Data sourced from Veselý & Cihák (1980). nih.gov

Formation of Triphosphate Analog and Incorporation into DNA

The newly formed monophosphate analog undergoes two further phosphorylation steps, catalyzed by other cellular kinases, to become the active triphosphate form, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-AZA-dCTP). nih.gov This active triphosphate analog is a mimic of the natural deoxycytidine triphosphate (dCTP) and can be incorporated into replicating DNA strands by DNA polymerase. wikipedia.orgnih.gov

Studies with purified mammalian DNA polymerase alpha have shown that 5-AZA-dCTP is a proficient substrate for the enzyme. nih.gov The incorporation into the DNA chain is a crucial step, as it is the presence of the 5-azacytosine base within the DNA sequence that underlies the primary mechanism of action. Unlike its ribonucleoside counterpart, 5-azacytidine (B1684299), which can be incorporated into both RNA and DNA, the deoxy- form is incorporated specifically into DNA. wikipedia.org

DNA Methyltransferase Inhibition and Epigenetic Reprogramming

The central mechanism of action of 5-aza-2'-deoxycytidine analogs is the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govnih.gov This inhibition leads to a global reduction in DNA methylation, a process known as hypomethylation, which can reactivate the expression of genes previously silenced by this epigenetic mark. researchgate.netactivemotif.com

Formation of Irreversible Covalent Adducts with DNA Methyltransferases

Once the 5-azacytosine base is incorporated into a new strand of DNA, it becomes a target for DNMTs. During the normal methylation process, a DNMT enzyme attacks the carbon at position 5 (C5) of the cytosine ring to facilitate the transfer of a methyl group. However, in the case of 5-azacytosine, this C5 position is occupied by a nitrogen atom. researchgate.net

When the DNMT enzyme attempts to methylate the 5-azacytosine, it forms a covalent bond between the enzyme and the nitrogen atom at the C5 position. wikipedia.org Because there is no hydrogen atom at this position, the subsequent step of the enzymatic reaction, β-elimination, cannot proceed. researchgate.net This results in the formation of a stable, irreversible covalent adduct, effectively trapping the DNMT enzyme on the DNA strand. medchemexpress.eu

Passive Demethylation Through Replication-Dependent DNMT Trapping

The trapping of DNMTs on the DNA has a profound consequence. The sequestered enzymes are targeted for degradation, leading to a depletion of active DNMTs within the cell. nih.gov This depletion is particularly impactful for DNMT1, the "maintenance" methyltransferase responsible for copying methylation patterns onto newly synthesized DNA strands during cell division. nih.gov

With reduced levels of active DNMT1, the methylation patterns on the parent DNA strand are not faithfully replicated onto the daughter strands. As the cells continue to divide, the methylation marks become progressively diluted. This replication-dependent process is known as passive demethylation. nih.gov The result is a significant hypomethylation of the genome in subsequent cell generations.

Modulation of Chromatin Structure and Accessibility

DNA methylation is a key component of the epigenetic machinery that regulates gene expression, in part by influencing chromatin structure. Hypermethylated regions of DNA are typically associated with tightly packed chromatin (heterochromatin), which restricts the access of transcription factors to gene promoters, leading to gene silencing.

The drug-induced hypomethylation reverses this state. The removal of methyl marks from gene promoter regions can lead to the "opening" of the chromatin structure. medchemexpress.eu This remodeling into a more relaxed state (euchromatin) increases the accessibility of the DNA to the transcriptional machinery, allowing transcription factors to bind and initiate gene expression. nih.govmedchemexpress.eu This mechanism is believed to be responsible for the re-expression of tumor suppressor genes that are often silenced by hypermethylation in cancer cells. nih.govactivemotif.com

Interplay with Histone Modifications

While 5-Aza-2'-deoxycytidine (also known as Decitabine) is primarily recognized as a DNA hypomethylating agent, its effects on gene expression are intricately linked with the histone modification landscape. sigmaaldrich.comsigmaaldrich.com Research indicates that the reactivation of genes is significantly amplified when DNA demethylation occurs in concert with histone hyperacetylation, suggesting a synergistic relationship between these two key epigenetic mechanisms. sigmaaldrich.com This combined effect helps to create a more "open" chromatin structure, which increases sensitivity to nucleases and facilitates the binding of transcription factors to promoter regions, ultimately leading to gene expression. sigmaaldrich.comsigmaaldrich.com

Table 1: Effects of 5-Aza-2'-deoxycytidine on Histone Modifying Enzymes

| Enzyme | Type | Effect of 5-Aza-2'-deoxycytidine | Consequence |

|---|---|---|---|

| SUV39H1 | Histone Methyltransferase | Decreased recruitment to promoter | Reduction of H3K9 di/trimethylation |

| KDM3B | Histone Demethylase | Increased enrichment at promoter | Reduction of H39K di/trimethylation |

Non-DNA Methylation Related Molecular Interactions

Beyond its epigenetic effects, 5-Aza-2'-deoxycytidine engages in significant molecular interactions that are not directly related to the inhibition of DNA methylation. These activities include the induction of protein degradation pathways and the initiation of DNA damage responses.

Influence on pRb Pocket Protein Degradation Pathways

A novel mechanism of action for 5-Aza-2'-deoxycytidine involves the targeted degradation of the pRb family of pocket proteins, which includes pRb, p107, and p130. nih.gov In various cancer cell lines, treatment with 5-Aza-2'-deoxycytidine was found to induce the degradation of these proteins through a proteasome-dependent pathway. nih.gov

This process is critically dependent on the protein Mouse double minute 2 (MDM2), which facilitates the degradation. nih.gov The interaction between MDM2 and pRb is enabled by the dephosphorylation of MDM2 at the S260 position, a reaction carried out by the PP2A phosphatase. nih.gov The degradation of pRb pocket proteins subsequently allows for the re-expression of several genes, including both methylated genes like CDKN2A and RASFF1A, and unmethylated genes such as CDKN2D. nih.gov This finding reveals a distinct pathway through which 5-Aza-2'-deoxycytidine can reactivate gene expression independently of its DNA demethylating activity. nih.govsigmaaldrich.com

Table 2: Key Proteins in 5-Aza-2'-deoxycytidine-Induced pRb Degradation

| Protein | Role | Dependence |

|---|---|---|

| pRb, p107, p130 | Target Proteins | Degraded in response to 5-Aza-2'-deoxycytidine |

| MDM2 | Mediator | Plays a critical role in pRb degradation |

| PP2A phosphatase | Enabler | Dephosphorylates MDM2, permitting pRb binding |

Potential Interaction with DNA Repair Mechanisms and DNA Alkali-Labile Sites

The incorporation of 5-Aza-2'-deoxycytidine into DNA induces a significant DNA damage response, contributing to its cytotoxic effects. nih.gov Preclinical studies show that treatment with the compound leads to the formation of DNA double-strand breaks. nih.gov This damage triggers a G2 cell cycle arrest and activates a cascade of key proteins involved in the strand break repair pathway. nih.gov

The cellular response to this damage is orchestrated by the activation of critical repair proteins, including ATM (ataxia-telangiectasia mutated) and ATR (ATM-Rad3-related). nih.gov Further analysis has confirmed the activation of downstream effectors such as CHK1, BRCA1, NBS1, and RAD51. nih.gov The induction of the p53/p21 pathway, a critical cell cycle control mechanism, has also been shown to be dependent on this DNA damage rather than on DNA demethylation. nih.gov This DNA damage is reversible, with repair observed following the removal of the drug. nih.gov

Furthermore, the chemical nature of 5-Aza-2'-deoxycytidine contributes to its mechanism of action. The compound is known to be highly labile and sensitive to both acid and base. nih.gov Its instability can lead to the formation of DNA alkali-labile sites. The decomposition of decitabine (B1684300) can occur through the hydrolytic opening of the triazine ring. researchgate.net This inherent chemical instability is a factor in its biological activity and its interactions within the cell.

Table 3: DNA Repair Proteins Activated by 5-Aza-2'-deoxycytidine-Induced Damage

| Protein | Function in DNA Repair |

|---|---|

| ATM | Key activator of the DNA double-strand break response |

| ATR | Key activator of the DNA damage response |

| CHK1 | Checkpoint kinase, signals DNA damage |

| BRCA1 | Tumor suppressor involved in DNA repair |

| NBS1 | Component of the Mre11/Rad50/Nbs1 repair complex |

| RAD51 | Essential for homologous recombination repair |

Cellular and Biological Effects of 5 Aza 2 Deoxy 6 Oxo Cytidine in in Vitro and Preclinical in Vivo Systems

Regulation of Gene Expression and Signal Transduction Pathways

Reactivation of Epigenetically Silenced Genes

At present, the biological and cellular functions of 5-Aza-2'-deoxy-6-oxo Cytidine (B196190) remain uncharacterized in the public domain. Further research would be required to determine its potential effects and mechanisms of action.

Modulation of Apoptotic Pathways (Extrinsic and Intrinsic)

5-Aza-2'-deoxycytidine has been shown to induce apoptosis, or programmed cell death, by modulating both the extrinsic and intrinsic pathways in various cancer cell lines. nih.govnih.gov The extrinsic pathway is initiated by the binding of external ligands to cell surface death receptors, while the intrinsic, or mitochondrial, pathway is triggered by internal cellular stress.

In studies involving neuroblastoma and glioblastoma cells, treatment with 5-Aza-2'-deoxycytidine resulted in altered expression levels of key genes within both apoptotic cascades. nih.govnih.gov The compound was observed to influence genes such as DR4, DR5, FAS, FAS-L, and TRAIL in the extrinsic pathway, and modulate both pro-apoptotic (Bax, Bak, Bim) and anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) genes in the intrinsic pathway. nih.govnih.gov This modulation ultimately shifts the cellular balance towards apoptosis, thereby inhibiting cell growth. nih.gov Further research in human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC) cells also confirmed that the compound effectively reduces cell viability and induces apoptosis. nih.gov

Table 1: Modulation of Apoptotic Pathway Components by 5-Aza-2'-deoxycytidine

| Pathway | Gene Component | Observed Effect | Cell Types Studied |

|---|---|---|---|

| Extrinsic | DR4, DR5, FAS, FAS-L, TRAIL | Altered Expression | Neuroblastoma, Glioblastoma |

| Intrinsic | Bax, Bak, Bim (Pro-apoptotic) | Upregulation | Neuroblastoma, Glioblastoma |

| Intrinsic | Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) | Downregulation | Neuroblastoma, Glioblastoma |

Effects on JAK/STAT Signaling Components

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene activation. This pathway is involved in numerous cellular processes, including immunity, cell division, and apoptosis.

Table 2: Effects of 5-Aza-2'-deoxycytidine on JAK/STAT Signaling Components

| Gene Component | Observed Effect | Cell Types Studied |

|---|---|---|

| SOCS1, SOCS3 | Altered Expression | Neuroblastoma, Glioblastoma |

| JAK1, JAK2 | Altered Expression | Neuroblastoma, Glioblastoma |

| STAT1, STAT3 | Increased Expression | Regulatory T Cells |

| STAT3, STAT5A, STAT5B | Altered Expression | Neuroblastoma, Glioblastoma |

Alteration of Cell Surface Glycosylation Patterns

Cell surface glycans play a crucial role in cell-cell recognition, adhesion, and signaling. Alterations in glycosylation patterns are a known hallmark of cancer and can affect metastasis. 5-Aza-2'-deoxycytidine has been found to modify these patterns by influencing the genes responsible for glycan synthesis.

Specifically, in HCT15 colon cancer cells, treatment with 5-Aza-2'-deoxycytidine enhances the expression of the Sialyl Lewis X (sLex) antigen on the MUC1 mucin. nih.gov This increase in sLex was linked to the upregulation of the ST3Gal6 gene, which encodes for β-galactoside α2,3-sialyltransferase 6. nih.gov The study showed that the compound's inhibitory effect on DNA methylation directly targeted the ST3Gal6 gene, leading to its enhanced expression. nih.gov This resulted in a significant increase in the number of cells expressing sLex and a higher density of these determinants on the cell surface. nih.gov

Table 3: Alteration of Cell Surface Glycosylation by 5-Aza-2'-deoxycytidine

| Affected Molecule | Gene Upregulated | Mechanism | Outcome |

|---|---|---|---|

| Sialyl Lewis X (sLex) on MUC1 | ST3Gal6 | Inhibition of ST3Gal6 gene methylation | Increased cell surface expression of sLex |

Chromosomal Alterations and Genome Integrity Studies

The impact of 5-Aza-2'-deoxycytidine and its analogue 5-Azacytidine (B1684299) extends to the structural integrity of chromosomes. These compounds are known to induce specific chromosomal alterations under conditions of replication stress.

Observation of Chromosome Fragile Sites

Chromosome fragile sites are specific genomic loci that are prone to forming gaps or breaks on metaphase chromosomes, particularly when DNA replication is perturbed. mdpi.comfrontiersin.org Both 5-Azacytidine and 5-Aza-2'-deoxycytidine have been identified as chemical agents that can induce the expression of these common fragile sites. frontiersin.orgnih.govnih.gov

Studies in murine genomes revealed that these cytosine analogues induce fragility at numerous sites, with considerable overlap with those induced by other antimetabolites. nih.gov Research on human lymphocyte cultures demonstrated that 5-Azacytidine specifically induces new classes of common fragile sites, with maximum induction occurring when the agent is added 5-8 hours prior to harvest. nih.gov

Table 4: Chromosome Fragile Sites Induced by 5-Azacytidine

| Fragile Site Locus | Chromosome | Cell Type Studied |

|---|---|---|

| 1q42 | 1 | Human Lymphocytes |

| 19q13 | 19 | Human Lymphocytes |

Immunomodulatory Properties in Animal Models

Beyond its direct effects on cancer cells, 5-Aza-2'-deoxycytidine exhibits significant immunomodulatory properties, particularly by influencing T cell populations. These effects have been observed in various animal models of autoimmune disease. nih.govmdpi.com

Enhancement of Regulatory T Cell Populations (FOXP3 Upregulation)

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that are critical for maintaining immune tolerance and preventing autoimmune diseases. The transcription factor Forkhead box P3 (FOXP3) is the master regulator for the development and function of Tregs. nih.govfrontiersin.org

Epigenetic modifications, especially DNA methylation, play a key role in regulating the FOXP3 gene. nih.gov 5-Aza-2'-deoxycytidine, as a DNA methyltransferase inhibitor, has been shown to increase FOXP3 expression by causing demethylation of the FOXP3 gene promoter. nih.govnih.gov In vivo studies in a mouse model of experimental autoimmune encephalomyelitis (EAE) showed that treatment significantly elevated FOXP3 expression and increased the percentage of regulatory T cells. nih.gov Similarly, in vitro treatment of T cells with the compound can convert conventional T cells into FOXP3-expressing Tregs. nih.govresearchgate.net This enhancement of Treg populations contributes to the amelioration of disease in animal models of autoimmunity. mdpi.com

Table 5: Immunomodulatory Effects on Regulatory T Cells

| Target Gene/Protein | Mechanism of Action | Effect | In Vitro / In Vivo |

|---|---|---|---|

| FOXP3 | Demethylation of the FOXP3 gene promoter | Upregulation of FOXP3 RNA and protein | In Vitro & In Vivo |

| Regulatory T Cells | Conversion of conventional T cells, enhanced induction | Increased percentage of Treg population | In Vitro & In Vivo |

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Aza-2'-deoxy-6-oxo Cytidine |

| 5-Aza-2'-deoxycytidine (Decitabine) |

| 5-Azacytidine |

| Aphidicolin |

| Bromodeoxyuridine (BrdU) |

| Fluorodeoxyuridine |

| Methotrexate |

Advanced Research Methodologies and Analytical Approaches for 5 Aza 2 Deoxy 6 Oxo Cytidine Studies

Preclinical In Vivo Animal Models for Investigating Biological Impact

Application in Models of Inflammatory Disorders

No published studies were found detailing the application or effects of 5-Aza-2'-deoxy-6-oxo Cytidine (B196190) in preclinical or in vitro models of inflammatory disorders.

Quantitative Analytical Techniques in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Quantification and Metabolite Identification

Specific LC-MS/MS methods developed for the quantification of 5-Aza-2'-deoxy-6-oxo Cytidine or the identification of its metabolites in any biological matrix have not been described in the available literature.

High-Performance Liquid Chromatography (HPLC) for DNA Incorporation and Demethylation Analysis

There are no available research articles describing the use of HPLC-based methods to analyze the incorporation of this compound into DNA or to assess its impact on DNA demethylation.

Computational and Structural Biology Approaches

Molecular Modeling of Compound-Enzyme Interactions

No molecular modeling or docking studies illustrating the interaction between this compound and specific enzymes have been published.

Quantum Mechanical and Density Functional Theory Calculations on Nucleobase Properties

While general quantum mechanical studies have been performed on the aza-nucleoside class, calculations focusing specifically on the electronic or structural properties of the this compound nucleobase are not present in the current body of scientific literature.

Future Directions and Emerging Areas in 5 Aza 2 Deoxy 6 Oxo Cytidine Research

Identification of Novel Epigenetic and Non-Epigenetic Downstream Targets

The demethylating activity of 5-Aza-2'-deoxy-6-oxo Cytidine (B196190) initiates a cascade of downstream events, impacting both epigenetic and non-epigenetic pathways. A key area of future research lies in the comprehensive identification and characterization of these downstream targets to gain a deeper understanding of the compound's biological consequences.

Epigenetic Downstream Targets: Research has begun to show that the effects of 5-Aza-2'-deoxy-6-oxo Cytidine extend beyond DNA methylation to influence other layers of epigenetic regulation. For instance, the reactivation of silenced genes following demethylation has been shown to require the insertion of the histone variant H2A.Z at promoter regions, a process mediated by the SRCAP complex. plos.org This highlights a critical link between DNA demethylation and chromatin remodeling in gene reactivation. Furthermore, some studies suggest that DNMT inhibitors can modulate histone methylation, indicating a crosstalk between these two major epigenetic marks. nih.gov

Non-Epigenetic Downstream Targets: The impact of this compound on cellular signaling and metabolic pathways is a rapidly emerging field of study. Proteomic analyses have revealed that the compound can significantly alter the expression of proteins involved in various cellular processes. nih.gov One notable finding is the downregulation of key enzymes in the cholesterol biosynthesis pathway, such as farnesyl diphosphate (B83284) synthase (FDPS) and farnesyl diphosphate farnesyltransferase (FDFT1). nih.gov This effect was linked to the epigenetic reactivation of the dipeptidyl peptidase 4 (DPP4) gene. nih.gov Another signaling pathway identified as a downstream target is the Wnt/β-catenin pathway. In the context of choroidal neovascularization, this compound was found to inhibit this pathway by demethylating the promoter of the Wnt antagonist Notum. arvojournals.org

| Downstream Target Category | Specific Target/Pathway | Observed Effect |

| Epigenetic | Histone Variant H2A.Z | Insertion at demethylated promoters is required for gene reactivation. plos.org |

| Epigenetic | Histone Methylation | Potential modulation following DNMT inhibition. nih.gov |

| Non-Epigenetic | Cholesterol Biosynthesis (FDPS, FDFT1) | Downregulation of key enzymes, leading to reduced cellular cholesterol. nih.gov |

| Non-Epigenetic | Wnt/β-catenin Signaling | Inhibition through demethylation and upregulation of the antagonist Notum. arvojournals.org |

| Non-Epigenetic | MyoD | Induction of expression, leading to muscle differentiation. nih.gov |

Development of Next-Generation Analogs with Enhanced Research Utility

Despite its utility, this compound has limitations, including chemical instability and cytotoxicity, which can complicate its use as a specific research tool. nih.gov This has spurred the development of next-generation analogs with improved pharmacological properties, offering enhanced utility for research purposes.

One such analog is S110 , a dinucleotide consisting of this compound and deoxyguanosine. S110 has been shown to be less prone to deamination by cytidine deaminase, a major pathway of inactivation for the parent compound, leading to improved stability. nih.gov In preclinical models, S110 was better tolerated than its predecessor while demonstrating comparable efficacy in reducing DNA methylation and inhibiting tumor growth. nih.gov

Another promising analog is 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdCyd or ATC) . This compound incorporates a thioether modification in the deoxyribose sugar, which has been shown to have anti-tumor activity in solid tumor models. researchgate.net

Furthermore, 2′-deoxy-5,6-dihydro-5-azacytidine (DHDAC) is being investigated as a less toxic alternative. nih.gov DHDAC is more stable and has been found to be less cytotoxic at doses that induce comparable DNA hypomethylation and gene reactivation. nih.gov These improved analogs will be invaluable tools for dissecting the specific consequences of DNMT inhibition with greater precision and reduced confounding cytotoxicity.

Application as a Tool for Discovery of New Regulatory Pathways

The ability of this compound to reactivate genes silenced by methylation makes it a powerful tool for discovering novel regulatory pathways involved in cellular differentiation, development, and disease. By observing which genes and cellular processes are induced or altered following treatment, researchers can uncover previously unknown connections and regulatory networks.

A classic example of this is the discovery of MyoD , a master regulatory gene for muscle differentiation. nih.gov Treatment of fibroblast cell lines with this compound induced their conversion into muscle cells, and subsequent investigations led to the identification of MyoD as a key factor driving this process. nih.gov This demonstrated the potential of using this compound to uncover critical genes that control cell fate decisions.

More recently, this approach has been applied to identify novel tumor suppressor genes and pathways that are silenced in cancer. By treating cancer cells with this compound and analyzing the resulting changes in gene expression and cell behavior, researchers can pinpoint genes with potential tumor-suppressive functions. For example, studies in multiple myeloma have used this compound to investigate the role of the DLC-1 gene and its downstream signaling molecules in the disease.

Exploration of Combinatorial Approaches in Preclinical Research Settings

To enhance its biological effects and explore synergistic interactions, this compound is increasingly being studied in combination with other agents in preclinical research. The rationale behind these combinations is often to target different layers of epigenetic regulation or to exploit vulnerabilities created by the demethylating agent.

A prominent area of investigation is the combination of this compound with histone deacetylase (HDAC) inhibitors , such as vorinostat (B1683920) or valproic acid. nih.govresearchgate.netresearchgate.net The hypothesis is that demethylation by this compound can "prime" the chromatin of silenced genes, making them more accessible to transcription factors, while HDAC inhibitors can further promote a transcriptionally permissive chromatin state. Preclinical studies have shown that this combination can lead to a more robust re-expression of tumor suppressor genes and enhanced anti-cancer activity. nih.gov

Other combinatorial strategies that have been explored in preclinical models include:

Genistein: This isoflavone (B191592) has shown synergistic effects with this compound in leukemia cell lines and animal models. nih.gov

3-Deazauridine: This agent, which reduces the intracellular pool of cytosine nucleotides, has been found to stimulate the incorporation of this compound into DNA, thereby enhancing its cytotoxic and anti-neoplastic effects. nih.gov

Bortezomib: In multiple myeloma, alterations in the methylation profile have been associated with resistance to the proteasome inhibitor bortezomib, suggesting that combining it with a demethylating agent could be a strategy to overcome resistance. mdpi.com

Q & A

Q. What is the synthetic pathway for 5-Aza-2'-deoxy-6-oxo Cytidine, and how is its purity validated?

The synthesis involves condensation of a protected ribose derivative with a silylated 5-azacytosine base, followed by deprotection and oxidation at the 6-position. Key steps include fluorenylmethoxycarbonyl (Fmoc) protection to enhance reaction specificity . Purity is validated using ¹H-NMR to confirm structural integrity and HPLC (e.g., C18 column, UV detection at 280 nm) to assess chemical homogeneity (>99% purity) .

Q. What mechanisms underlie the epigenetic effects of this compound in cancer cells?

Upon incorporation into DNA, the compound inhibits DNA methyltransferases (DNMTs) by forming covalent adducts with the enzyme, leading to global hypomethylation. This reactivates tumor suppressor genes silenced by hypermethylation (e.g., p16INK4A). The 6-oxo modification may alter binding kinetics to DNMT1/3A compared to decitabine, potentially reducing deamination rates .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–280 nm) and LC-MS/MS (MRM mode, m/z 259 → 143) are standard. Method validation requires assessing linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) in plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to balance demethylation efficacy and cytotoxicity in primary cell cultures?

- Dose optimization : Perform dose-response curves (0.1–10 µM) with endpoints like IC₅₀ (MTT assay) and demethylation (pyrosequencing of LINE-1 repeats).

- Timing : Pulse treatments (e.g., 72-hour exposure followed by recovery) minimize cytotoxicity while sustaining hypomethylation .

- Inhibitors : Co-treatment with tetrahydrouridine (THU, 10 µM) blocks cytidine deaminase, enhancing intracellular stability .

Q. What experimental strategies address contradictions in reported stability profiles under varying pH and temperature?

- Controlled stability studies : Compare degradation kinetics in PBS (pH 7.4 vs. 5.0) at 37°C. Use UPLC-QTOF to identify degradation products (e.g., 5-aza-2'-deoxyuridine).

- Buffering agents : Add 1 mM ascorbic acid to mitigate oxidative decomposition .

Table 1. Stability of this compound Under Different Conditions

| Condition | Half-life (h) | Major Degradation Products | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 2.5 | 5-aza-dU, 6-oxo derivatives | |

| pH 5.0, 25°C | 5.0 | Deaminated adducts |

Q. How should pharmacokinetic parameters guide in vivo study design for target tissue delivery?

- Dosing regimen : Intravenous bolus (1–5 mg/kg) achieves peak plasma concentration (Cmax) within 15 minutes, but rapid clearance (t½ = 0.8–1.2 h) necessitates repeated dosing .

- Tissue penetration : Use LC-MS/MS to quantify drug levels in bone marrow (primary target for myelodysplastic syndromes) and adjust doses to maintain AUC0–24h > 200 ng·h/mL .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.